1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperidine, which is then reacted with cyclopropane-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the treatment of neurological disorders or as an analgesic.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar piperidine structure but lacks the cyclopropane ring, leading to different chemical properties and biological activities.
1-(1-Methyl-4-piperidinyl)piperazine:
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXAVQOSYMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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